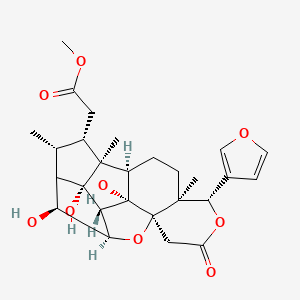![molecular formula C21H23FN4O B1243661 4-{3-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-imidazol-1-yl]-propyl}-morpholine](/img/structure/B1243661.png)
4-{3-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-imidazol-1-yl]-propyl}-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-210313 is a small molecule drug developed by Smithkline Beecham Pharmaceuticals (India) Ltd. It is primarily known for its role as an inhibitor of p38α mitogen-activated protein kinase, which is involved in the regulation of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . The molecular formula of SB-210313 is C21H23FN4O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-210313 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and controlled reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of SB-210313 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
SB-210313 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
SB-210313 has several scientific research applications, including:
Mechanism of Action
SB-210313 exerts its effects by inhibiting the activity of p38α mitogen-activated protein kinase. This kinase plays a crucial role in the signaling pathways that regulate the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. By inhibiting this kinase, SB-210313 reduces the production of these cytokines, thereby mitigating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
SB-202190: Also inhibits p38α mitogen-activated protein kinase and has comparable effects on cytokine synthesis.
FR167653: Similar to SB-210313 in its ability to inhibit proinflammatory cytokine production.
Uniqueness
SB-210313 is unique in its specific inhibitory profile and potency against p38α mitogen-activated protein kinase. It has demonstrated efficacy in reducing the synthesis of both tumor necrosis factor-alpha and interleukin-1 beta, making it a valuable tool in the study of inflammatory pathways and potential therapeutic applications .
Properties
Molecular Formula |
C21H23FN4O |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[3-[4-(4-fluorophenyl)-5-pyridin-4-ylimidazol-1-yl]propyl]morpholine |
InChI |
InChI=1S/C21H23FN4O/c22-19-4-2-17(3-5-19)20-21(18-6-8-23-9-7-18)26(16-24-20)11-1-10-25-12-14-27-15-13-25/h2-9,16H,1,10-15H2 |
InChI Key |
ANWALZPQHPAZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F |
Synonyms |
1-(3-(4-morpholinyl)propyl)-4-(4-fluorophenyl)-5-(4-pyridyl)imidazole 1-MPFP-PIM SB 210313 SB-210313 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)



![methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate](/img/structure/B1243592.png)








